Cas no 1010836-56-2 (4-(hydroxymethyl)oxane-4-carbonitrile)
4-(hydroxymethyl)oxane-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile
- (4-cyanotetrahydropyran-4-yl)methanol
- (4-Cyano-phenyl-methylamino)-acetic acid
- ACMC-20n6d6
- CTK0E8245
- Glycine, N-(4-cyanophenyl)-N-methyl-
- N-(4-cyanophenyl)-N-methylglycine
- N-methyl-N-4-cyanophenylglycine
- SureCN5352835
- 4-(hydroxymethyl)oxane-4-carbonitrile
- EN300-129353
- SCHEMBL1565996
- MFCD19103514
- ZB0333
- 4-cyanotetrahydro-2H-pyran-4-ylmethanol
- CS-0008711
- AS-68835
- DB-336078
- AKOS015959826
- ALBB-016807
- 2H-pyran-4-carbonitrile, tetrahydro-4-(hydroxymethyl)-
- AZJLUZLWQDMMOG-UHFFFAOYSA-N
- 1010836-56-2
- SY123673
- Z1238573145
- W10877
-
- MDL: MFCD19103514
- Inchi: 1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2
- InChI Key: AZJLUZLWQDMMOG-UHFFFAOYSA-N
- SMILES: O1CCC(C#N)(CO)CC1
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 53.2Ų
4-(hydroxymethyl)oxane-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01435-5g |
4-(hydroxymethyl)tetrahydro-2h-pyran-4-carbonitrile |
1010836-56-2 | 95% | 5g |
$1750 | 2023-09-07 | |
| ChemScence | CS-0008711-100mg |
4-(Hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 98.03% | 100mg |
$51.0 | 2022-04-28 | |
| ChemScence | CS-0008711-250mg |
4-(Hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 98.03% | 250mg |
$86.0 | 2022-04-28 | |
| ChemScence | CS-0008711-1g |
4-(Hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 98.03% | 1g |
$233.0 | 2022-04-28 | |
| ChemScence | CS-0008711-5g |
4-(Hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 98.03% | 5g |
$851.0 | 2022-04-28 | |
| TRC | A419020-10mg |
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile |
1010836-56-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A419020-50mg |
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile |
1010836-56-2 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A419020-100mg |
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile |
1010836-56-2 | 100mg |
$ 185.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | D631230-1G |
4-(hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 97% | 1g |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | D631230-5G |
4-(hydroxymethyl)oxane-4-carbonitrile |
1010836-56-2 | 97% | 5g |
$425 | 2024-07-21 |
4-(hydroxymethyl)oxane-4-carbonitrile Suppliers
4-(hydroxymethyl)oxane-4-carbonitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(hydroxymethyl)oxane-4-carbonitrile
Professional Introduction to 4-(hydroxymethyl)oxane-4-carbonitrile (CAS No. 1010836-56-2)
4-(hydroxymethyl)oxane-4-carbonitrile, identified by the chemical abstracts service number CAS No. 1010836-56-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a unique structure that combines a hydroxymethyl group and a nitrile functionality on an oxane ring, has garnered attention for its potential applications in synthetic chemistry and drug development. The oxane ring, a six-membered cyclic ether, provides a stable scaffold that can be modified in various ways to create more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
The structure of 4-(hydroxymethyl)oxane-4-carbonitrile consists of an oxygen atom bridging two carbon atoms, with one carbon bearing a hydroxymethyl group (-CH₂OH) and the other a nitrile group (-CN). This arrangement imparts specific reactivity patterns that make the compound useful in multiple synthetic pathways. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can undergo various transformations such as hydrolysis to carboxylic acids or reduction to amides. These properties have made it a subject of interest for researchers exploring new methodologies in medicinal chemistry.
In recent years, the demand for innovative intermediates in pharmaceutical synthesis has led to increased research into compounds like 4-(hydroxymethyl)oxane-4-carbonitrile. The compound's versatility has been highlighted in several studies where it has been used as a building block for more complex molecules. For instance, researchers have demonstrated its utility in constructing heterocyclic frameworks that are prevalent in many bioactive natural products and synthetic drugs. The ability to functionalize the oxane ring at multiple positions allows for the creation of diverse derivatives with tailored properties, which is crucial for developing new therapeutic agents.
One of the most compelling aspects of 4-(hydroxymethyl)oxane-4-carbonitrile is its role in the development of novel pharmaceuticals. The oxane ring itself is known for its stability and compatibility with biological systems, which makes it an attractive scaffold for drug design. Additionally, the presence of both hydroxymethyl and nitrile groups provides multiple points for chemical modification, enabling chemists to fine-tune the properties of their target molecules. This flexibility has been exploited in several recent studies where 4-(hydroxymethyl)oxane-4-carbonitrile has been used to synthesize compounds with potential applications in treating various diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of 4-(hydroxymethyl)oxane-4-carbonitrile. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound, opening up new avenues for drug discovery. For example, palladium-catalyzed reactions have been employed to introduce aryl or vinyl groups onto the oxane ring, creating derivatives with enhanced biological activity. These developments underscore the importance of 4-(hydroxymethyl)oxane-4-carbonitrile as a key intermediate in modern pharmaceutical research.
The compound's significance extends beyond its use as a synthetic intermediate. It has also been explored as a potential starting material for materials science applications. The unique structural features of 4-(hydroxymethyl)oxane-4-carbonitrile make it suitable for designing polymers and other advanced materials with specific functionalities. For instance, its ability to form hydrogen bonds could be leveraged to develop novel adhesives or coatings with improved performance characteristics. As research continues to uncover new possibilities for this compound, its applications are likely to expand into unforeseen areas.
From an industrial perspective, the production and application of 4-(hydroxymethyl)oxane-4-carbonitrile highlight the growing importance of specialized intermediates in the chemical industry. Manufacturers are investing in processes that can efficiently produce this compound on an industrial scale while maintaining high purity standards. This focus on quality and efficiency is essential for ensuring that pharmaceutical companies have access to reliable supplies of key intermediates needed for drug development. As demand grows, innovations in synthetic chemistry will continue to drive advancements in producing compounds like 4-(hydroxymethyl)oxane-4-carbonitrile.
The future prospects for 4-(hydroxymethyl)oxane-4-carbonitrile are promising, given its versatility and potential applications across multiple fields. Ongoing research efforts are expected to yield new insights into its reactivity and utility, further solidifying its position as a valuable compound in organic chemistry and pharmaceutical science. As scientists continue to explore new synthetic routes and applications, the significance of 4-(hydroxymethyl)oxane-4-carbonitrile is likely to grow even more pronounced.
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